Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative Quinolones are a class of synthetic antibiotics known for their broad-spectrum antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents. One common method involves the cyclization of anthranilic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid . The reaction conditions often require heating and can be carried out under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: It is explored as a lead compound for the development of new antibiotics and anticancer agents.
Industry: The compound’s derivatives are used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates
- 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives
Uniqueness
Methyl 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 8-position and the carboxylate ester at the 2-position make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 8-amino-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVMKSBBGBPZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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